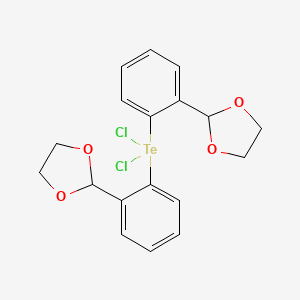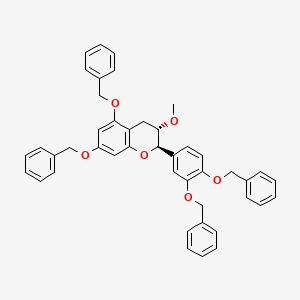
2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activities. This compound is characterized by the presence of dimethylamino groups and a propionotoluidide moiety, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride typically involves the reaction of o-toluidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required specifications.
化学反応の分析
Types of Reactions
2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various alkylating or acylating agents; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3-Bis(dimethylamino)-2,3-dimethylbutane
- N,N-Dimethyl-2,3-diaminobutane
- 2,3-Dimethyl-2,3-bis(hydroxyamino)butane
Uniqueness
2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride is unique due to its specific structural features, such as the presence of both dimethylamino groups and a propionotoluidide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
CAS番号 |
106595-75-9 |
|---|---|
分子式 |
C14H25Cl2N3O |
分子量 |
322.3 g/mol |
IUPAC名 |
2,3-bis(dimethylamino)-N-(2-methylphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-11-8-6-7-9-12(11)15-14(18)13(17(4)5)10-16(2)3;;/h6-9,13H,10H2,1-5H3,(H,15,18);2*1H |
InChIキー |
SBTZNXUWCOVTBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C(CN(C)C)N(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


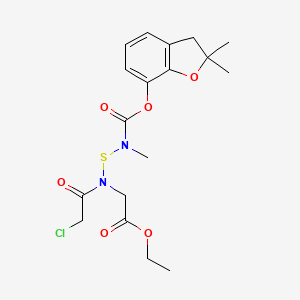

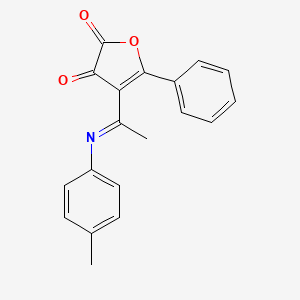

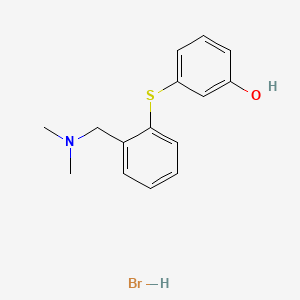

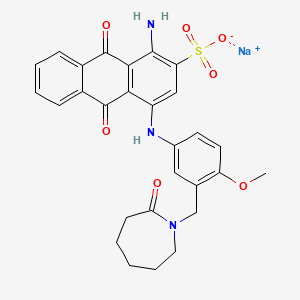

![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
